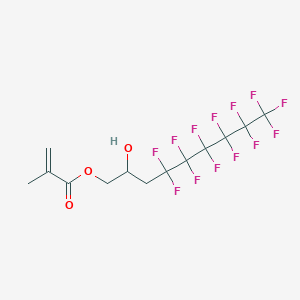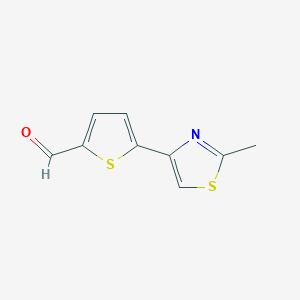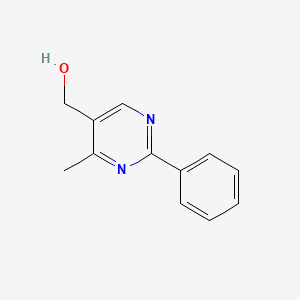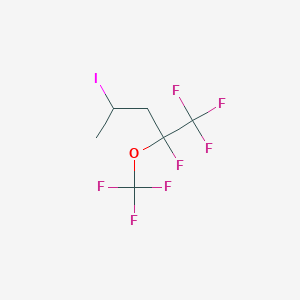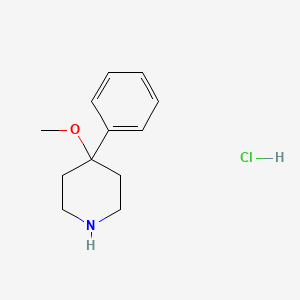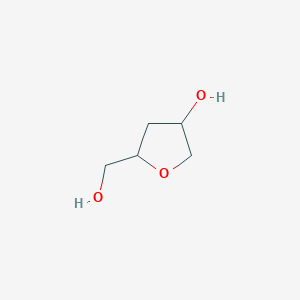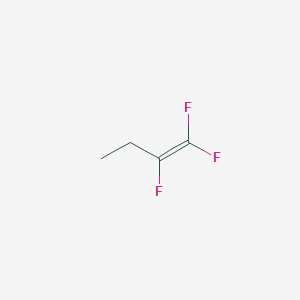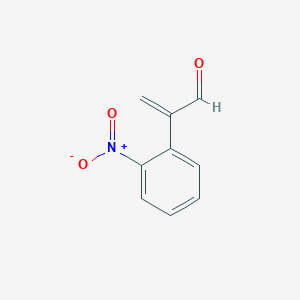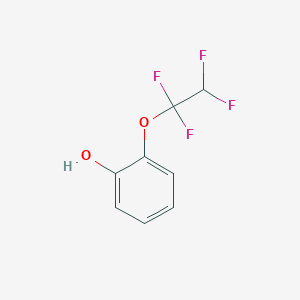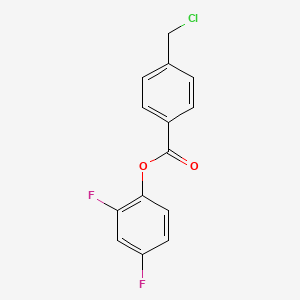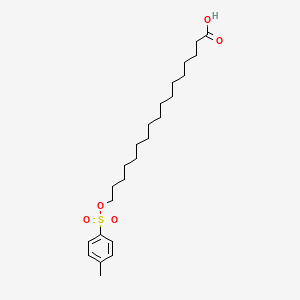
17-(Tosyloxy)heptadecanoic acid
説明
17-(Tosyloxy)heptadecanoic acid is a compound with the molecular formula C24H40O5S . It contains 70 bonds in total, including 30 non-H bonds, 9 multiple bonds, 19 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonate .
Synthesis Analysis
The synthesis of 17-(Tosyloxy)heptadecanoic acid involves a multi-step reaction with 5 steps . The process includes the use of diethyl ether, LiAlH4, LiNH2, Fe(NO3)3, tetrahydrofuran, NH3, H2, PtO2, and pyridine .Molecular Structure Analysis
The molecular structure of 17-(Tosyloxy)heptadecanoic acid consists of 70 atoms, including 40 Hydrogen atoms, 24 Carbon atoms, 5 Oxygen atoms, and 1 Sulfur atom .Chemical Reactions Analysis
The chemical reactions involving 17-(Tosyloxy)heptadecanoic acid are complex and involve multiple steps . The reactions occur under specific conditions, such as in pyridine at 0℃ .科学的研究の応用
Radiotracer Development for PET Imaging
A study by Kim et al. (2009) synthesized 17-[4-(2-[18F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid ([(18)F]1), a PET radiotracer for evaluating fatty acid metabolism. This compound demonstrated high radioactivity accumulation in the heart and underwent metabolic trapping via beta-oxidation in myocardium, suggesting its potential use in myocardial fatty acid metabolism evaluation (Kim et al., 2009).
Metabolic Pathways in Yeasts
Řezanka et al. (2015) employed precursor-directed biosynthesis for the directed preparation of positional isomers of heptadecanoic acid, exploring their pharmacological properties. This research provided insights into the metabolic pathways of fatty acids in yeasts, offering a framework for further pharmacological exploration (Řezanka et al., 2015).
Novel Bioactive Products from Omega-3 Fatty Acid Transformation
Serhan et al. (2002) identified resolvins, a novel family of bioactive products from the transformation circuits initiated by aspirin treatment of docosahexaenoic acid (DHA), including 17R-hydroxy-containing di- and tri-hydroxy-docosanoids. These compounds were found to counter proinflammation signals, highlighting a potential avenue for therapeutic development in inflammation and resolution biology (Serhan et al., 2002).
Safety And Hazards
特性
IUPAC Name |
17-(4-methylphenyl)sulfonyloxyheptadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5S/c1-22-17-19-23(20-18-22)30(27,28)29-21-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-24(25)26/h17-20H,2-16,21H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXKIEVCUXQWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372006 | |
| Record name | 17-[(4-Methylbenzene-1-sulfonyl)oxy]heptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-(Tosyloxy)heptadecanoic acid | |
CAS RN |
76298-42-5 | |
| Record name | 17-[(4-Methylbenzene-1-sulfonyl)oxy]heptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



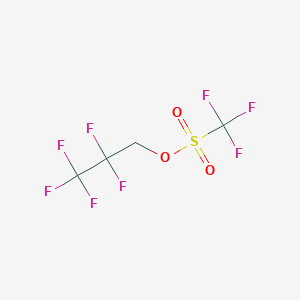
![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)
![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)
